molecular formula C15H17N5O B2757564 N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396674-84-2

N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2757564
CAS No.: 1396674-84-2
M. Wt: 283.335
InChI Key: FOOYQROHDIIVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring pyridazine and pyrrolidine motifs, such as this one, are frequently investigated as potential kinase inhibitors . For instance, research on related molecular scaffolds has demonstrated potent inhibitory activity against targets like PI3Kα in oncology research and TYK2 in autoimmune disease models . The specific structure of this compound, which combines a pyridazine core with a pyrrolidine side chain and a pyridinylmethyl carboxamide group, suggests potential for interaction with enzyme active sites, possibly forming key hydrogen bonds in the hinge region of kinases . This makes it a valuable candidate for researchers studying signal transduction pathways, enzyme kinetics, and cellular proliferation mechanisms. As with all such investigational tools, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the current scientific literature for the latest findings on this and related chemical series.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(17-11-12-5-1-2-8-16-12)13-6-7-14(19-18-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOYQROHDIIVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, where the pyridazine core is treated with pyrrolidine in the presence of a suitable base such as potassium carbonate.

    Attachment of the Pyridin-2-ylmethyl Moiety: The final step involves the alkylation of the pyridazine derivative with pyridin-2-ylmethyl halides under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, resulting in the formation of dihydropyridazine derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyridazine ring, where various nucleophiles can replace the pyrrolidine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives of the pyrrolidine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that derivatives of pyridazine-3-carboxamides, including N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, exhibit potential anti-inflammatory effects. These compounds have been studied for their ability to modulate the immune response, making them candidates for treating inflammatory diseases. In a study involving calcium mobilization assays, several derivatives showed moderate to potent activity, suggesting that modifications to the carboxamide structure can enhance efficacy against inflammatory conditions .

1.2 Cannabinoid Receptor Activity

The compound has been investigated for its role as a selective agonist for the cannabinoid receptor type 2 (CB2). A series of pyridazine derivatives demonstrated significant selectivity for CB2 over CB1 receptors, with some compounds achieving EC50 values below 35 nM. This selectivity is crucial for developing treatments aimed at reducing side effects commonly associated with non-selective cannabinoid receptor activation . The structure-activity relationship (SAR) studies highlighted that specific functional groups on the pyridazine scaffold could enhance receptor binding and activity.

Antitumor Activity

2.1 Cancer Cell Line Studies

This compound has shown promise in antitumor research. Studies have been conducted using various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The synthesized compounds were evaluated for cytotoxicity, revealing that certain modifications to the pyridazine structure significantly improved anti-cancer efficacy compared to standard treatments like 5-fluorouracil .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs, enhancing the ability to explore structure-function relationships in biological contexts .

3.2 Characterization Techniques

Characterization of the synthesized compounds often employs techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods are essential for confirming the purity and structural integrity of the compounds prior to biological testing.

Case Studies

Study Focus Findings
Study on CB2 AgonistsEvaluated a series of pyridazine derivativesIdentified several compounds with high selectivity for CB2 over CB1; compound 26 showed EC50 = 3.665 ± 0.553 nM
Antitumor ActivityTested against MCF-7 and PC3 cell linesCertain derivatives exhibited better efficacy than standard chemotherapy agents
Anti-inflammatory PropertiesAssessed through calcium mobilization assaysMultiple compounds showed moderate to potent anti-inflammatory effects

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors, modulating their signaling pathways. These interactions lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in recent patents and synthetic studies, focusing on structural variations and inferred functional implications.

Core Heterocycle and Substitution Patterns

Compound Name Core Structure 6-Position Substituent 3-Position Substituent Key References
Target Compound Pyridazine Pyrrolidin-1-yl N-(pyridin-2-ylmethyl)carboxamide
(R)-IPMICF16 Imidazo[1,2-b]pyridazine (R)-2-(3-fluorophenyl)pyrrolidin-1-yl N-(3-fluoro-4-methoxyphenyl)carboxamide
EP 4 374 877 A2 Pyrrolo[1,2-b]pyridazine Hydroxy, methyl, oxo groups Complex aryl carboxamide (e.g., trifluoromethylphenyl)
6-(Cyclopropanecarboxamido)pyridazine Pyridazine Cyclopropanecarboxamido N-(methyl-D3)carboxamide

Key Observations:

  • Substituent Diversity : The pyridin-2-ylmethyl group distinguishes the target from analogs with fluorophenyl (e.g., (R)-IPMICF16) or bulky aryl substituents (e.g., EP 4 374 877 A2). This may influence solubility and blood-brain barrier penetration .

Functional and Pharmacological Implications

A. Kinase Inhibition Potential

Compounds like (R)-IPMICF16 and its analogs are designed as Tropomyosin Receptor Kinase (TRK) inhibitors, where the pyrrolidin-1-yl group and carboxamide substituents are critical for binding .

Critical Analysis of Structural Trade-offs

Feature Target Compound Competitive Advantage Limitations
Pyrrolidin-1-yl Group Non-fluorinated Lower metabolic liability vs. fluorinated analogs Reduced binding affinity for TRK kinases
Pyridin-2-ylmethyl Substituent Aromatic, rigid Potential for π-π stacking in binding pockets Limited steric bulk compared to trifluoromethyl groups in EP 4 374 877 A2
Core Simplicity Pyridazine Ease of synthesis Less conformational restraint vs. fused heterocycles

Biological Activity

N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, identified by CAS number 1396674-84-2, is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

The molecular formula of this compound is C15H17N5OC_{15}H_{17}N_{5}O with a molecular weight of 283.33 g/mol. The compound features a pyridine ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have indicated that compounds containing pyrrole and pyridine derivatives exhibit significant antibacterial properties. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects when compared to standard antibiotics like ciprofloxacin .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has highlighted that similar nitrogen heterocycles can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, studies on pyrrole derivatives demonstrated improved cytotoxicity against hypopharyngeal tumor cells compared to established chemotherapeutic agents like bleomycin .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
  • Targeting Specific Receptors : The compound may act as an allosteric modulator for G-protein-coupled receptors (GPCRs), which are critical in various signaling pathways related to cancer progression and bacterial resistance .

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of several nitrogen heterocycles, including this compound. The results indicated that this compound exhibited a potent MIC against Gram-positive bacteria, outperforming traditional antibiotics in specific assays .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations lower than those required for conventional chemotherapeutics. The mechanism was linked to the induction of both necroptosis and autophagy, showcasing its multifaceted approach in combating cancer cells .

Data Summary Table

PropertyValue
CAS Number1396674-84-2
Molecular FormulaC15H17N5O
Molecular Weight283.33 g/mol
Antibacterial MIC Range3.12 - 12.5 μg/mL
Anticancer IC50Varies by cell line

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Pyridazine ring formation : Hydrazine reacts with a dicarbonyl precursor, followed by functionalization of the pyridazine core (e.g., introducing the pyrrolidin-1-yl group via nucleophilic substitution) .
  • Carboxamide linkage : Coupling agents like EDC/HOBt or DCC mediate the reaction between pyridazine-3-carboxylic acid derivatives and 2-(aminomethyl)pyridine . Key considerations include solvent choice (DMSO, DMF), temperature control (0–80°C), and inert atmospheres to prevent oxidation .

Q. How is the molecular structure of this compound validated?

Structural characterization employs:

  • X-ray crystallography : SHELXL software refines crystal structures to determine bond lengths, angles, and stereochemistry .
  • Spectroscopy : High-resolution NMR (¹H/¹³C) confirms proton environments and substituent placement, while HRMS validates molecular weight .
  • HPLC : Purity assessment (>98%) ensures minimal impurities interfere with biological assays .

Q. What are the primary physicochemical properties relevant to experimental design?

Critical properties include:

  • Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers, necessitating vehicle optimization for in vitro studies .
  • Stability : pH-dependent degradation profiles require storage at −20°C under inert conditions .
  • LogP : Computational tools (e.g., SwissADME) predict lipophilicity to guide formulation .

Q. Which spectroscopic techniques are essential for confirming synthetic intermediates?

  • ¹H/¹³C NMR : Identifies regioselectivity in pyridazine functionalization (e.g., distinguishing N- vs. O-alkylation) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
  • LC-MS : Monitors reaction progress and intermediate stability .

Q. How is the compound typically purified for research use?

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexanes separates polar intermediates .
  • Recrystallization : Methanol/water or DCM/hexane systems yield high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Methodological approaches include:

  • Design of Experiments (DoE) : Evaluates factors like temperature, catalyst loading (e.g., Pd for cross-couplings), and solvent polarity .
  • Kinetic studies : Identifies rate-limiting steps (e.g., amide bond formation) using in situ FTIR or HPLC .
  • Microwave-assisted synthesis : Reduces reaction times for sluggish steps (e.g., heterocycle formation) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and validate using positive controls .
  • Polymorphism : X-ray powder diffraction (XRPD) screens for crystalline forms affecting solubility/bioavailability .
  • Metabolite interference : LC-MS/MS quantifies parent compound vs. degradation products in biological matrices .

Q. How can computational modeling predict target interactions?

  • Molecular docking (AutoDock, Glide) : Maps binding poses to receptors (e.g., kinases) using the compound’s pyridazine core as a hinge-binding motif .
  • MD simulations : Assesses stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic analogs .
  • QSAR models : Correlates substituent electronic parameters (Hammett σ) with IC50 values .

Q. What experimental approaches elucidate the mechanism of action?

  • Cellular thermal shift assays (CETSA) : Confirms target engagement by measuring protein stability shifts post-treatment .
  • Kinome profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects .
  • CRISPR knockouts : Validates genetic dependency on hypothesized targets (e.g., PI3K/AKT pathway) .

Q. How are structure-activity relationships (SAR) explored for derivative design?

  • Bioisosteric replacement : Substitutes pyrrolidine with piperidine or morpholine to modulate steric/electronic profiles .
  • Fragment-based screening : Identifies optimal substituents at the pyridin-2-ylmethyl position via SPR or ITC binding assays .
  • Metabolic stability assays : Liver microsome studies guide modifications (e.g., deuterium incorporation) to enhance half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.